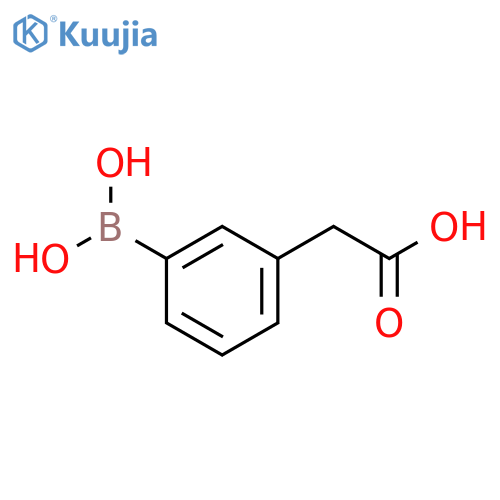Cas no 914397-60-7 (3-(Carboxymethyl)phenylboronic acid)

914397-60-7 structure
商品名:3-(Carboxymethyl)phenylboronic acid
3-(Carboxymethyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Boronophenyl)acetic acid
- 3-(Carboxymethyl)phenylboronic acid
- Benzeneacetic acid, 3-borono-
- 3-(Carboxymethyl)benzeneboronic acid
- 2-[3-(DIHYDROXYBORANYL)PHENYL]ACETIC ACID
- (3-Boronophenyl)acetic acid
- 3-carboxymethylphenylboronic acid
- UQOJWKCPHDCNQS-UHFFFAOYSA-N
- 3-(carboxymethyl)-phenyl boronic acid
- AB48581
- 3-CARBOXYMETHYL-PHENYLBORONIC ACID
- ST240
- 3-Boronobenzeneacetic acid (ACI)
- PS-9406
- DA-01073
- AKOS006344492
- DTXSID50626017
- 3-(Carboxymethyl)benzeneboronic acid, AldrichCPR
- SCHEMBL1516872
- 914397-60-7
- MFCD08704669
- D93275
- EN300-311732
- 2-(3-Boronophenyl)aceticacid
- [3-(dihydroxyboranyl)phenyl]acetic acid
-
- MDL: MFCD08704669
- インチ: 1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11)
- InChIKey: UQOJWKCPHDCNQS-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=C(B(O)O)C=CC=1)O
計算された属性
- せいみつぶんしりょう: 180.05900
- どういたいしつりょう: 180.0593889g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8
じっけんとくせい
- 密度みつど: 1.339
- ふってん: 433.768°C at 760 mmHg
- フラッシュポイント: 216.136°C
- 屈折率: 1.571
- PSA: 77.76000
- LogP: -1.00650
3-(Carboxymethyl)phenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM126395-250mg |
2-(3-boronophenyl)acetic acid |
914397-60-7 | 95% | 250mg |
$135 | 2024-07-20 | |
| Enamine | EN300-311732-5.0g |
2-[3-(dihydroxyboranyl)phenyl]acetic acid |
914397-60-7 | 95.0% | 5.0g |
$999.0 | 2025-03-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906460-1g |
3-(Carboxymethyl)benzeneboronic acid |
914397-60-7 | 97% | 1g |
¥1,719.00 | 2022-09-02 | |
| TRC | C181040-100mg |
3-(Carboxymethyl)phenylboronic acid |
914397-60-7 | 100mg |
$ 178.00 | 2023-04-18 | ||
| Enamine | EN300-311732-1.0g |
2-[3-(dihydroxyboranyl)phenyl]acetic acid |
914397-60-7 | 95.0% | 1.0g |
$240.0 | 2025-03-19 | |
| Enamine | EN300-311732-2.5g |
2-[3-(dihydroxyboranyl)phenyl]acetic acid |
914397-60-7 | 95.0% | 2.5g |
$505.0 | 2025-03-19 | |
| TRC | C181040-10mg |
3-(Carboxymethyl)phenylboronic acid |
914397-60-7 | 10mg |
$ 64.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288797A-1 g |
3-(Carboxymethyl)phenylboronic acid, |
914397-60-7 | ≥98% | 1g |
¥3,610.00 | 2023-07-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906460-250mg |
3-(Carboxymethyl)benzeneboronic acid |
914397-60-7 | 97% | 250mg |
¥971.10 | 2022-09-02 | |
| Enamine | EN300-311732-0.05g |
2-[3-(dihydroxyboranyl)phenyl]acetic acid |
914397-60-7 | 95.0% | 0.05g |
$202.0 | 2025-03-19 |
3-(Carboxymethyl)phenylboronic acid 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
914397-60-7 (3-(Carboxymethyl)phenylboronic acid) 関連製品
- 90111-58-3(2-[4-(dihydroxyboranyl)phenyl]acetic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:914397-60-7)3-(Carboxymethyl)phenylboronic acid

清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):188.0/683.0/1162.0